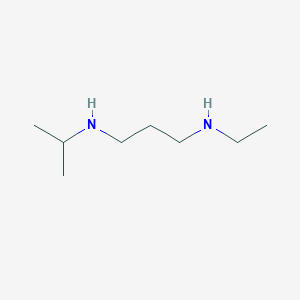

N1-Ethyl-N3-isopropyl-1,3-propanediamine

Übersicht

Beschreibung

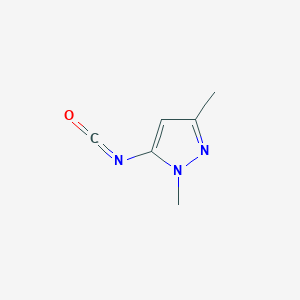

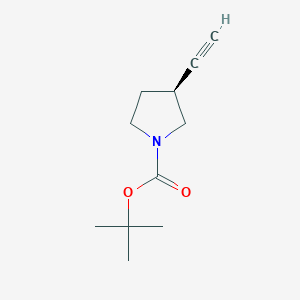

N1-Ethyl-N3-isopropyl-1,3-propanediamine is a biochemical used for proteomics research . It has a molecular formula of C8H20N2 and a molecular weight of 144.26 .

Molecular Structure Analysis

The molecule contains a total of 29 bonds. There are 9 non-H bonds, 6 rotatable bonds, and 2 secondary amine(s) (aliphatic) .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

The compound N1-Ethyl-N3-isopropyl-1,3-propanediamine and its derivatives are involved in the synthesis and structural analysis of various metal complexes. For example, studies have reported the synthesis of isomeric complexes involving similar diamine compounds, showcasing their thermochromic properties and crystal structures. These compounds exhibit interesting phase transitions and color changes upon heating, which are reversible in a humid atmosphere (Pariya et al., 1998). Similarly, the synthesis of CO2 adsorbents using diamine compounds demonstrates their potential in environmental applications, where they show improved CO2 adsorption capacities and stability upon repeated temperature swing adsorption cycles (Tristan James Sim et al., 2020).

Catalysis and Magnetic Properties

Diamine compounds also play a significant role in catalysis and the study of magnetic properties in coordination chemistry. Alternating double μ1,1 and μ1,3 azido bridged chains of Cu(II) and Ni(II) were synthesized using a diamine similar to this compound, revealing insights into their magnetic behaviors and structural configurations (Bhowmik et al., 2014). These findings contribute to the understanding of magnetic interactions in molecular chains, which is crucial for the development of molecular magnetic materials.

Material Science and Corrosion Inhibition

In the field of material science, diamine compounds are investigated for their potential in creating new materials and coatings. For instance, the synthesis of Gemini cationic surfactants based on diamine structures and their evaluation as corrosion inhibitors for mild steel in acidic environments demonstrate their utility in protecting metals from corrosion, which is vital for industrial applications (Aiad et al., 2017).

Safety and Hazards

N1-Ethyl-N3-isopropyl-1,3-propanediamine is classified as an irritant . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

N-ethyl-N'-propan-2-ylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-4-9-6-5-7-10-8(2)3/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJOWYYRVMKCDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCNC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Butylamino)methyl]naphthalen-2-ol](/img/structure/B3154786.png)

![3-Azabicyclo[4.1.0]heptan-4-one](/img/structure/B3154792.png)

![3-oxo-N-[4-(3-oxobutanoylamino)butyl]butanamide](/img/structure/B3154815.png)